
(S)-5-Isopropyl-1-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Isopropyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isopropylamine and methylamine.
Cyclization: The amines undergo cyclization with appropriate reagents to form the piperazine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient cyclization and chiral resolution.
Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isopropyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(S)-5-Isopropyl-1-methylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Isopropyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5-Isopropyl-1-methylpiperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methylpiperazine: A related compound with a simpler structure and different applications.
Isopropylpiperazine: Another related compound with variations in the substitution pattern on the piperazine ring.
Uniqueness
(S)-5-Isopropyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(5S)-1-methyl-5-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
ZSUXNBDTPTYTOJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CC(C)C1CN(C(=O)CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


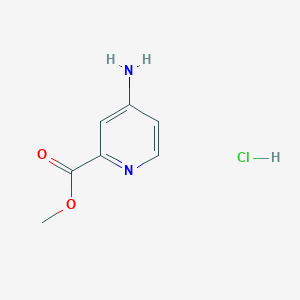
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
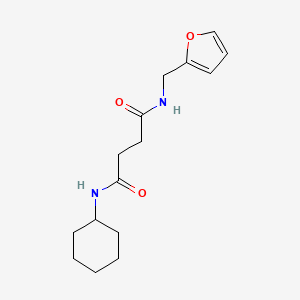
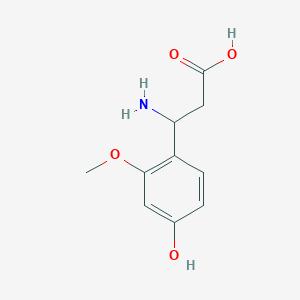
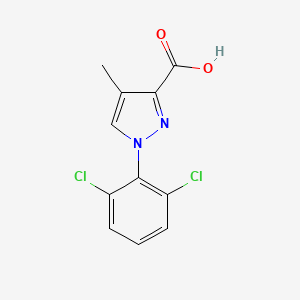
![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
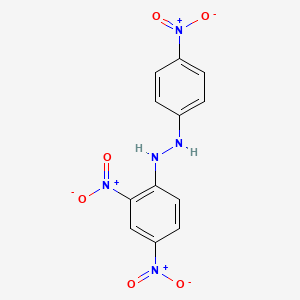

![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
